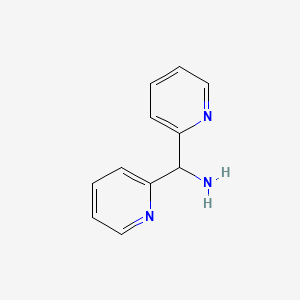

Bis(pyridin-2-yl)methanamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dipyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWJVROPJNMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Derived Ligands in Coordination Chemistry

Pyridine (B92270) and its derivatives are foundational components in the toolkit of coordination chemists. researchgate.net Their prevalence stems from the nitrogen atom within the aromatic ring, which possesses a lone pair of electrons readily available for coordination to metal ions. researchgate.netresearchgate.net This fundamental property allows for the formation of stable and diverse metal complexes. researchgate.netresearchgate.net The electronic properties of the pyridine ring can be systematically tuned through substitution, influencing the strength of the metal-ligand bond and the reactivity of the resulting complex. nih.gov

The significance of pyridine-derived ligands extends across numerous applications. They are integral to the design of catalysts for a wide array of organic transformations, including hydrogenation and oxidation reactions. researchgate.netsmolecule.com In materials science, these ligands are employed in the construction of metal-organic frameworks (MOFs) and functional polymers. ontosight.ai Furthermore, the structural motifs of pyridine-containing ligands are found in various biologically active molecules and have been instrumental in the development of therapeutic and diagnostic agents. researchgate.netsjp.ac.lk The ability of ligands like 2,2'-bipyridine (B1663995) and terpyridine to form robust complexes with a variety of transition metals has paved the way for advancements in fields ranging from solar energy conversion to medicinal chemistry. researchgate.netwikipedia.org

Overview of Bis Pyridin 2 Yl Methanamine Dpa As a Versatile Ligand Scaffold

Bis(pyridin-2-yl)methanamine (DPA) is a symmetrical secondary amine featuring two pyridyl rings attached to a central methanamine group. sjp.ac.lk This arrangement of two pyridine (B92270) nitrogens and one central amine nitrogen makes DPA a classic example of a tridentate ligand, capable of binding to a metal center through these three donor atoms. iucr.org The flexibility of the methylene (B1212753) bridge allows the two pyridine rings to adopt a "butterfly" conformation, which minimizes steric hindrance and facilitates coordination. iucr.org

The versatility of DPA as a ligand scaffold is a key driver of its widespread use. ontosight.ai The central amine group (N-H) provides a site for further functionalization, allowing for the synthesis of a vast library of DPA derivatives with tailored electronic and steric properties. sjp.ac.lkpolimi.it This adaptability enables researchers to fine-tune the coordination environment around a metal ion, thereby influencing the properties and reactivity of the resulting metal complex. sjp.ac.lk DPA's ability to form stable complexes with a broad spectrum of metal ions, including those from the transition metal series and lanthanides, further underscores its versatility. wur.nlnsf.gov These complexes have found applications in areas as diverse as catalysis, bio-inspired chemistry, and the development of fluorescent materials. ontosight.aisjp.ac.lk

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | nih.gov |

| Molecular Weight | 185.23 g/mol | nih.gov |

| Appearance | Yellow liquid | hsppharma.com |

| Boiling Point | 147-151°C | fluorochem.co.uk |

| Density | 1.159 g/cm³ | fluorochem.co.uk |

| Solubility | Partially miscible in water | hsppharma.com |

Scope of Academic Research on Bis Pyridin 2 Yl Methanamine: a Comprehensive Review

Classical Synthetic Pathways for this compound (DPA)

The synthesis of DPA can be achieved through several established methods, with the two-step imine formation and subsequent reduction being a prominent route.

Two-Step Imine Formation and Reduction Routes

A common and efficient method for synthesizing DPA involves a two-step process. polimi.it The initial step is the formation of an imine, specifically N-(2-pyridylmethyl)-2-pyridylmethanimine. This is achieved through the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde. polimi.it

The second step is the reduction of the formed imine to yield this compound. polimi.it This reduction can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this transformation. acs.org

A variation of this reductive amination process involves reacting pyridine-2-carbaldehyde with ammonia (B1221849) or primary amines in the presence of a reducing agent like sodium triacetoxyborohydride and acetic acid at room temperature, which can produce good to excellent yields of the final product.

Table 1: Key Reactions in the Two-Step Synthesis of DPA

| Step | Reactants | Product | Key Transformation |

| 1 | 2-aminomethylpyridine, Pyridine-2-carbaldehyde | N-(2-pyridylmethyl)-2-pyridylmethanimine | Imine formation |

| 2 | N-(2-pyridylmethyl)-2-pyridylmethanimine, Reducing Agent (e.g., NaBH₄) | This compound | Imine reduction |

Exploration of Alternative Synthetic Routes

Besides the two-step imine formation and reduction, other synthetic pathways to DPA have been explored. One such method is reductive amination using a cyanohydrin. This involves the reaction between a cyanohydrin and a pyridin-2-yl-methylamine in a reductive environment. google.com This process can be performed at room temperature in an alcoholic solvent like methanol. google.com When the pyridin-2-yl-methylamine is in a salt form, an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is often added to the reaction mixture. google.com The reduction is typically carried out using a boron hydride, for example, sodium cyanoborohydride (NaBH₃CN). google.com

Another approach involves the nucleophilic substitution of 2-chloromethylpyridine with ammonia or other amine precursors. This reaction is typically conducted under controlled pH (8–10) and temperature (60–80°C) conditions to promote the desired amine coupling. The choice of solvent, such as acetonitrile (B52724) or ethanol, and maintaining the correct stoichiometric ratios are crucial for minimizing the formation of byproducts.

Functionalization Strategies for this compound Derivatives

The versatility of DPA is significantly expanded through various functionalization strategies that modify its core structure. These modifications allow for the fine-tuning of its chelating properties and the introduction of new functionalities. polimi.it

Alkylation of Amine Nitrogen

The secondary amine nitrogen in the DPA scaffold is a prime site for functionalization via alkylation. polimi.it This reaction allows for the introduction of a wide range of substituents, thereby altering the steric and electronic properties of the ligand. For example, DPA can be reacted with propargyl bromide to synthesize N-propargyl-di(2-picolyl)amine. polimi.it This propargylated derivative serves as a key intermediate for further modifications, such as click chemistry reactions. polimi.it Similarly, alkylation with other alkyl halides can be used to introduce different functional groups. researchgate.net

Click Chemistry for Triazole Ring Incorporation

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for incorporating a triazole ring into the DPA framework. polimi.it This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. Starting with N-propargyl-di(2-picolyl)amine, a variety of triazole-functionalized DPA derivatives can be synthesized by reacting it with different organic azides. polimi.it

For instance, the reaction of N-propargyl-di(2-picolyl)amine with an azide in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, yields the corresponding 1,2,3-triazole derivative. polimi.it This strategy has been used to create a library of DPA derivatives with varying substituents on the triazole ring, which can enhance the chelating capabilities of the molecule. polimi.itunimi.it

Table 2: Synthesis of Triazole-Functionalized DPA Derivatives

| DPA Derivative | Azide Reactant | Catalyst System | Resulting Functional Group |

| 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine | Benzyl azide | CuSO₄, Sodium ascorbate | Benzyl-substituted triazole |

| 1-(1-octyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine | Octyl azide | CuSO₄, Sodium ascorbate | Octyl-substituted triazole |

Intermolecular Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Pyrrolidine (B122466) Derivatives)

Intermolecular [3+2] cycloaddition reactions provide a pathway to construct five-membered heterocyclic rings, such as pyrrolidine derivatives, fused to the DPA structure. polimi.itresearchgate.net This type of reaction typically involves a 1,3-dipole reacting with a dipolarophile. uchicago.edu In the context of DPA derivatives, this methodology has been utilized to create more complex molecular architectures. polimi.it While specific examples directly starting from DPA are less detailed in the provided context, the general principle of [3+2] cycloaddition is a well-established method for synthesizing pyrrolidine and other five-membered rings. researchgate.netuchicago.edu This approach offers the potential to generate a diverse library of DPA derivatives with fused heterocyclic systems, further expanding their applications in areas like catalysis and materials science. polimi.it

Synthesis of Poly-functionalized this compound Derivatives

The this compound scaffold, often referred to as di(2-picolyl)amine (DPA), serves as a versatile platform for creating complex, poly-functionalized ligands. polimi.it Its central secondary amine and two pyridyl groups offer multiple sites for chemical modification, enabling the synthesis of derivatives with tailored electronic and steric properties for applications in coordination chemistry and materials science. polimi.itunipd.it Key strategies involve the alkylation of the central amine or the functionalization of the pyridine (B92270) rings to introduce additional coordinating units or functional groups. polimi.it

Conjugation with Bipyridine Units

The integration of bipyridine moieties into the this compound framework results in ligands with enhanced chelating capabilities, suitable for constructing multinuclear metal complexes. These derivatives are of interest for their potential applications as photosensitizers and in catalysis. mdpi.com

A common synthetic approach involves creating a bridging ligand that connects two metal centers. For instance, dinuclear iridium(III) complexes have been synthesized using ligands that incorporate bipyridine units. mdpi.com In some designs, an acetylene (B1199291) moiety is incorporated between the bipyridine units and N-substituted carbazoles to create an extended π-conjugated system. mdpi.com This conjugation enhances the ligand's electronic properties, leading to higher absorbance in the visible spectrum and greater quantum yields for singlet oxygen generation, which is valuable for applications like triplet-triplet annihilation up-conversion. mdpi.com

Table 1: Examples of Bipyridine-Functionalized Derivatives

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Binuclear Iridium(III) Complexes | Linking two {Ir(η-ar)Cl} moieties with nitrogen-donor bridging ligands containing bipyridine. | Photosensitizers, Cytotoxic Agents | mdpi.com |

Integration of Other Heterocyclic Moieties (e.g., Quinolines, Pyrazoles)

The versatility of the this compound scaffold is further demonstrated by the successful integration of a wide array of other heterocyclic systems, including quinolines and pyrazoles. These modifications create polydentate ligands with varied coordination geometries and electronic properties.

Quinolines: The synthesis of quinoline-containing derivatives often involves the reaction of this compound with quinoline-based precursors. A straightforward method is the nucleophilic substitution reaction between di-(2-picolyl)amine and a bromomethyl-functionalized quinoline (B57606), such as 6-bromomethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline, in the presence of a base like potassium carbonate. nih.gov Another strategy uses 2-vinylquinoline (B1294476) to attach quinolylethyl arms to the aliphatic nitrogen atom of a related amine scaffold. aut.ac.nz These synthetic routes have produced a variety of tripodal tetraamine (B13775644) ligands with mixed quinolyl and pyridyl donors. aut.ac.nz For example, N,N-bis(isoquinolin-3-ylmethyl)-1,1-di(pyridin-2-yl)methanamine has been synthesized as part of a series of new pentadentate N5-donor ligands. acs.org Fluorescent sensors have also been developed by connecting quinoline chromophores and pyridyl groups through different spacers, synthesized via reduced Schiff base chemistry followed by nucleophilic substitution. researchgate.net

Pyrazoles and Triazoles: The addition of pyrazole (B372694) and triazole rings expands the chelating capabilities of the parent molecule, creating agents suitable for metal-catalyzed organic reactions. polimi.it

Triazoles: The "click reaction," a type of copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for introducing a triazole ring onto the this compound scaffold. polimi.it This allows for the creation of a library of derivative products with enhanced coordination capabilities. polimi.it

Pyrazoles: Pyrazole derivatives can be synthesized through condensation reactions. mdpi.comresearchgate.net For instance, new mono- and bis-pyrazole derivatives have been prepared by reacting a pyrazole-based precursor, (3,5-dimethyl-1H-pyrazol-1-yl)methanol, with various amines in acetonitrile at moderate temperatures without a catalyst. mdpi.comnih.gov Another approach involves the Vilsmeier-Haack cyclization-formylation of hydrazones generated from acetophenones and 2-hydrazinylpyridine to produce 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com These methods highlight the modular nature of pyrazole synthesis, allowing for the creation of poly-substituted derivatives with potential pharmacological activities. nih.govresearchgate.net

Table 2: Synthetic Methodologies for Heterocyclic Integration

| Heterocycle | Method | Key Reagents/Conditions | Resulting Derivative Example | Reference |

|---|---|---|---|---|

| Quinoline | Nucleophilic Substitution | 6-Bromomethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline, K₂CO₃, Acetonitrile (reflux) | Bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine | nih.gov |

| Quinoline | Michael Addition | 2-vinylquinoline | Tripodal ligands with quinolylethyl arms | aut.ac.nz |

| Triazole | Click Reaction (Cu-catalyzed Azide-Alkyne Cycloaddition) | Azide-functionalized DPA and an alkyne | Triazole-derived DPA ligands | polimi.it |

| Pyrazole | Condensation Reaction | (3,5-dimethyl-1H-pyrazol-1-yl)methanol, various amines, Acetonitrile (55-60 °C) | N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl) derivatives | mdpi.comnih.gov |

| Pyrazole | Vilsmeier-Haack Reaction | Hydrazones from acetophenones and 2-hydrazinylpyridine, POCl₃/DMF | 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | mdpi.com |

Purification and Characterization Techniques for Novel Derivatives

The successful synthesis of novel this compound derivatives requires robust purification and characterization protocols to ensure the identity and purity of the final compounds.

Purification Techniques: Following synthesis, the crude product mixture is typically subjected to one or more purification steps. Common techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. mdpi.com Flash chromatography on silica (B1680970) gel is frequently employed, using solvent systems such as dichloromethane (B109758) (DCM) or mixtures of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc). mdpi.com

Recrystallization: This technique is used to obtain highly pure crystalline products. The crude solid is dissolved in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature, and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. ijcrt.orgnih.gov

Solvent Extraction: After the reaction is complete, the mixture is often poured into water or an ice/water mixture and extracted with an organic solvent like dichloromethane (CH₂Cl₂) to isolate the product from aqueous-soluble impurities. nih.gov The organic phase may then be washed with acidic or basic solutions to remove corresponding impurities. nih.gov

Filtration and Washing: In many cases, the product precipitates out of the reaction mixture. It can then be collected by filtration, washed with a suitable solvent (such as cold tetrahydrofuran (B95107) or ethyl acetate) to remove residual impurities, and dried under vacuum. google.com

Characterization Techniques: Once purified, the structure and composition of the novel derivatives are confirmed using a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ijcrt.org ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. mdpi.comnih.gov Two-dimensional (2D) NMR techniques can further help in assigning complex structures. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn confirms its elemental composition. aut.ac.nzmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups (e.g., C=N of an imine, N-H of an amine, C=O of a carbonyl) by detecting their characteristic vibrational frequencies. mdpi.comijcrt.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry in metal complexes. researchgate.net

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of its empirical formula. nih.gov

Table 3: Characterization Data for an Exemplary Derivative

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of pyridine and the integrated heterocycle, as well as aliphatic protons of the methylene (B1212753) bridge. | Confirms the presence and connectivity of the different structural components. | mdpi.comnih.gov |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the pyridine rings, the new heterocyclic moiety, and the central CH-N or CH₂-N group. | Verifies the carbon framework of the molecule. | mdpi.comnih.gov |

| FT-IR | Characteristic absorption bands for N-H stretching, C-N stretching, and aromatic C=C and C=N vibrations. | Confirms the presence of key functional groups. | ijcrt.org |

| HRMS | A molecular ion peak ([M+H]⁺) that matches the calculated exact mass for the proposed chemical formula. | Confirms the elemental composition of the synthesized derivative. | aut.ac.nz |

Ligand Properties and Coordination Modes

Tridentate and Polydentate Coordination Capabilities

This compound primarily functions as a tridentate ligand, coordinating to a metal center through its two pyridyl nitrogen atoms and the central amine nitrogen. This N,N,N-coordination mode results in the formation of two stable five-membered chelate rings. The facial coordination of the ligand enforces a distorted octahedral geometry in many of its transition metal complexes.

While primarily known for its tridentate nature, derivatives of this compound can exhibit different coordination numbers. For instance, the related ligand N,N-Bis(2-pyridinylmethyl)-1,2-ethanediamine acts as a tetradentate ligand due to its flexible ethylenediamine (B42938) backbone. The coordination versatility of the core this compound structure allows for the design of ligands with varying denticity.

Influence of Steric and Electronic Properties on Coordination

The steric and electronic properties of this compound and its derivatives significantly influence the structure and reactivity of their metal complexes. The ligand typically adopts a "butterfly" conformation, with a notable dihedral angle between the two pyridine rings, which minimizes steric strain and optimizes metal-ligand orbital overlap.

Formation and Characterization of Mononuclear Metal Complexes

This compound Complexes with d-Block Transition Metals (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Ru(II))

This compound forms a wide range of mononuclear complexes with d-block transition metals. These complexes have been extensively studied for their interesting structural, spectroscopic, and electrochemical properties.

Iron(II): The complex [Fe(DIPA)₂]²⁺ exhibits a distorted octahedral geometry. The facial coordination of the two tridentate ligands leads to specific bite angles and Fe-N bond lengths. iucr.org

Cobalt(II) and Cobalt(III): Complexes with both Co(II) and Co(III) have been synthesized, demonstrating the ligand's ability to stabilize different oxidation states.

Nickel(II): Nickel(II) complexes with this compound and its derivatives have been prepared and characterized, some of which form polymeric structures.

Copper(II): Copper(II) complexes of this ligand have been investigated, with some showing potential applications as catalysts and in interacting with DNA. ajgreenchem.com The coordination geometry around the Cu(II) ion is often distorted square planar.

Zinc(II): Zinc(II) readily forms complexes with this compound and its derivatives. tsijournals.comscispace.com

Palladium(II): Palladium complexes with related ligands have been utilized in catalysis. polimi.it

Ruthenium(II): The Ru(dipa)₂²⁺ complex has been prepared and studied, revealing interesting electronic and electrochemical properties, including solvent-dependent spectra due to hydrogen bonding at the NH₂ site. acs.org

Below is a table summarizing key structural features of some representative mononuclear transition metal complexes with this compound.

| Metal Ion | Coordination Geometry | Bite Angles (N-M-N) | Dihedral Angle between Pyridyl Rings |

| Fe(II) | Distorted Octahedral | ~80-83° | ~75.87° |

| Mn(II) | Octahedral | 81.2°, 82.1° | 72.3° |

| Cu(II) | Distorted Square Planar | 83.5°, 84.1° | 68.9° |

Data sourced from a study on representative transition metal complexes.

Lanthanide Coordination Chemistry (e.g., La(III) Complexes)

The coordination chemistry of this compound and its derivatives extends to the lanthanide series. Tripodal ligands incorporating the this compound framework have been synthesized to form complexes with lanthanide(III) ions. researchgate.netacs.org These complexes exhibit high coordination numbers, for example, 7, 8, or 10, depending on the specific lanthanide ion and other ancillary ligands present. acs.org The coordination of these ligands to lanthanide ions can result in interesting luminescent properties. researchgate.netacs.org For instance, lanthanum complexes with related pyridine-containing macrocyclic ligands have also been explored. canterbury.ac.uk

Multinuclear Coordination Complexes

This compound and its derivatives can also act as building blocks for multinuclear coordination complexes, where multiple metal centers are bridged by one or more ligands. libretexts.orglibretexts.org These complexes can be either homonuclear, containing the same metal, or heteronuclear, with different metal ions.

Derivatives of this compound have been designed to act as bridging ligands, connecting two metal centers. For example, ligands incorporating two di(pyridin-2-yl)methaneamine units have been used to synthesize multinuclear cadmium complexes. analis.com.my In these structures, the ligand utilizes all four nitrogen donor atoms to chelate with the cadmium ions. analis.com.my Similarly, binuclear iridium(III) complexes have been synthesized using bridging ligands derived from this compound, showing potential applications in medicinal chemistry. mdpi.comresearchgate.net The formation of these multinuclear assemblies highlights the versatility of the this compound scaffold in constructing complex coordination architectures.

Catalytic Applications of Metal Complexes Derived from Bis Pyridin 2 Yl Methanamine

Polymerization Catalysis (e.g., Methyl Methacrylate Polymerization)

The application of metal complexes as catalysts for polymerization reactions is a vast field. However, there are no specific reports in the current scientific literature on the use of metal complexes derived from Bis(pyridin-2-yl)methanamine for the polymerization of methyl methacrylate or other monomers. The focus of polymerization catalysis with related pyridine-containing ligands has often been on bis(imino)pyridine systems. ippi.ac.ir

Redox Catalysis in Energy Conversion

In the pursuit of sustainable energy solutions, the development of efficient and inexpensive catalysts for energy conversion reactions is crucial. Metal complexes of this compound have emerged as promising candidates in the field of redox catalysis, particularly for proton reduction to generate hydrogen gas.

An iron(III) complex of bis(2-pyridylmethyl)amine (an alternative name for this compound) has been synthesized and demonstrated to be an active electrocatalyst for the reduction of protons to hydrogen. This complex is notable for its simple, single-step synthesis from commercially available starting materials, making it an economically viable option.

The catalytic activity of this iron complex was evaluated, and it was found to operate at -0.95 V versus the standard hydrogen electrode (SHE). The turnover frequency (TOF), a measure of catalytic efficiency, was determined to be 16 s⁻¹. Furthermore, this complex also functions as a precatalyst for the photocatalytic evolution of hydrogen when used in conjunction with fluorescein as a photosensitizer and triethylamine as a sacrificial electron donor in an ethanol/water mixture.

Table of Catalytic Performance in Proton Reduction

| Metal Complex | Catalytic Process | Operating Potential (vs. SHE) | Turnover Frequency (s⁻¹) |

| [Fe(this compound)Cl₃] | Electrocatalysis | -0.95 V | 16 |

| [Fe(this compound)Cl₃] | Photocatalysis | - | Not Reported |

Electrocatalytic Hydrogen Production

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. While many molecular catalysts for HER are based on precious metals, there is a growing focus on earth-abundant alternatives. Copper complexes, for instance, have been investigated for this purpose.

A study on a water-stable copper(II) complex incorporating a related N,N-chelator, 2,2′-dipyridylamine (dpa), demonstrated effective electrocatalytic hydrogen production. rsc.org The complex, [Cu(dpa)₂(N₃)]Cl·4H₂O, was evaluated in acidic water, using acetic acid as a proton source. rsc.org It exhibited notable activity for electrochemical proton reduction, achieving a hydrogen generation rate of 49.81 s⁻¹. rsc.org Controlled potential electrolysis (CPE) at -1.25 V vs. Ag/AgCl over three hours resulted in a Faradaic efficiency of 71% and a turnover number (TON) of 41.96, indicating good durability for the molecular electrocatalyst under these conditions. rsc.org Mechanistic studies suggested a proton-coupled reduction pathway for hydrogen evolution. rsc.org

While this study utilizes the closely related dipyridylamine ligand, it underscores the potential of copper complexes with polypyridyl amine scaffolds in electrocatalytic proton reduction. Research on cobalt complexes with different polypyridyl ligands has also shown that these systems can be highly active for H₂ production from neutral water, highlighting the importance of the ligand architecture in designing effective catalysts. researchgate.net

Photocatalytic Hydrogen Production

Harnessing light to produce hydrogen from water is a key goal of artificial photosynthesis. This process typically involves a photosensitizer, a catalyst, and a sacrificial electron donor. Metal complexes of dipicolylamine and its derivatives have been explored as catalysts in such systems.

One study investigated cobalt, nickel, and iron complexes based on a modified dipicolylamine ligand, 8-hydroxyquinoline-di(2-picolyl)amine, for light-driven hydrogen evolution. researchgate.net When integrated into photochemical systems with either ruthenium- or iridium-based photosensitizers, the cobalt complex demonstrated significant hydrogen evolving activity in both setups. researchgate.net In contrast, the nickel and iron complexes showed appreciable photocatalytic activity only with the iridium-based photosensitizer. researchgate.net

Another investigation focused on a cobalt complex with a related tetrapyridyl-amine ligand, Co(DPA-Bpy)(OH₂)₃, where DPA-Bpy is N,N-bis(2-pyridinylmethyl)-2,2′-bipyridine-6-methanamine. nsf.gov This complex was found to be a highly effective catalyst for photocatalytic hydrogen evolution in aqueous solutions. In a system using [Ru(bpy)₃]²⁺ as a photosensitizer and ascorbic acid as a sacrificial electron donor at pH 9.0, the catalyst achieved a turnover number of up to 218,000. nsf.gov The study highlighted that subtle structural modifications to the ligand scaffold can lead to remarkable catalytic activity, underscoring the importance of ligand design in developing molecular catalysts for challenging reactions like visible-light-driven HER in alkaline solutions. nsf.gov

Water Oxidation Catalysis

Water oxidation is the thermodynamically demanding half-reaction of water splitting and is often the bottleneck in artificial photosynthesis. Molecular catalysts that can efficiently mediate this four-electron, four-proton process are highly sought after. Iron and copper complexes featuring dipicolylamine-based ligands have emerged as promising candidates.

A series of iron(III) and manganese(II) complexes using a modified dipicolylamine ligand system (dpaq = 2-[bis(pyridine-2-ylmethyl)]amino-N-quinolin-8-yl-acetamide) were studied to understand how electronic modifications influence water oxidation catalysis. researchgate.net For the iron complexes, attaching an electron-withdrawing group to the quinoline (B57606) unit increased the catalytic current, albeit with a higher overpotential. researchgate.net However, a significant improvement was observed when a pyrene moiety was attached to the dipicolylamine part of the ligand; this modification led to a decrease in the overpotential while simultaneously increasing the catalytic current. researchgate.net

Copper(II) dipicolylamine complexes have also been shown to be active in water oxidation. In one study, a catalyst bearing a phosphonic anchor was immobilized on a metal oxide electrode. rsc.org This heterogeneous setup demonstrated a turnover frequency (TOF) enhancement of 9.6-fold when a carboxylate-terminated cocatalyst was co-immobilized nearby, an effect attributed to hydrogen bonding interactions with a key intermediate. rsc.org Furthermore, research on ruthenium-based water oxidation catalysts has revealed that electrostatic interactions between catalyst molecules can be a powerful design strategy. By using dipicolylamine-based ligands functionalized with both cationic and anionic charges, the formation of a "pre-reactive dimer"—a key step before O-O bond formation—is facilitated, improving the catalytic performance by more than an order of magnitude. rsc.org

| Metal Complex System | Catalytic Focus | Key Finding |

|---|---|---|

| Fe(III)-dpaqR | Water Oxidation | Attaching a pyrene moiety to the DPA unit decreased overpotential and increased catalytic current. researchgate.net |

| Cu(II)-dipicolylamine (immobilized) | Water Oxidation | 9.6-fold enhancement in TOF when co-immobilized with a cocatalyst. rsc.org |

| Ru-dipicolylamine (charged ligands) | Water Oxidation | Catalytic performance improved by over an order of magnitude due to electrostatic interactions promoting dimer formation. rsc.org |

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a valuable method for the reduction of carbonyl compounds to alcohols, often using inexpensive and readily available hydrogen donors like isopropanol. Complexes of this compound have proven to be effective catalysts for this transformation, particularly with earth-abundant metals like manganese.

A manganese pincer complex featuring the dipicolylamine ligand was reported to effectively promote the transfer hydrogenation of ketones using isopropanol as the hydrogen source at 70 °C. rsc.org Subsequent research expanded on this, developing a range of N,N,N-pincer manganese(I) complexes for the robust and efficient transfer hydrogenation of a wide array of ketones and aldehydes. rsc.org One of the most effective catalysts from this work operated efficiently with a catalyst loading as low as 0.005 mol%. rsc.org This system successfully reduced over 50 different ketones, including heteroaromatic, aliphatic, and cycloalkyl variants, with high conversions. rsc.org

Ruthenium complexes of dipicolylamine have also been utilized in related reductions. For example, the catalyst Ru(2,2'-dipicolylamine)(OH₂)₃₂ was evaluated for the hydrogenation of furanics, which involves the reduction of carbonyl functionalities. researchgate.net The development of these catalysts, especially those based on inexpensive and abundant metals like manganese, offers a sustainable alternative to precious metal catalysts traditionally used for these reactions. rsc.orgrsc.org

| Catalyst System | Substrate | Hydrogen Donor | Key Result |

|---|---|---|---|

| Dipicolylamine-Manganese Pincer Complex | Ketones | Isopropanol | Demonstrated effective catalytic activity for ketone reduction. rsc.org |

| NNN-Mn(I) Pincer Complexes | Ketones and Aldehydes | Isopropanol | High efficiency with catalyst loadings as low as 0.005 mol% for a wide range of substrates. rsc.org |

| Ru(dipicolylamine)(OH₂)₃₂ | Furanics (carbonyls) | H₂ | Active for the hydrogenation of furanic compounds. researchgate.net |

Influence of Ligand Modification on Catalytic Activity and Selectivity

The versatility of the this compound scaffold lies in its susceptibility to chemical modification, which allows for the fine-tuning of catalytic properties. By introducing different functional groups onto the pyridine (B92270) rings or the central amine, researchers can systematically alter the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity.

In one study, two copper(II) complexes with DPA-derived tridentate ligands were synthesized to mimic the activity of catechol oxidase. researchgate.net The ligands were modified by substituting methyl groups on the amine nitrogen's aryl substituent (4-methyl-aniline vs. 2,4,6-trimethyl-aniline). This seemingly small change had a significant impact on catalytic activity. The complex with the less sterically hindered toluene-appended ligand exhibited a catalytic rate (kcat) nearly twice that of the mesitylene-derived complex for the oxidation of both o-aminophenol and 3,5-ditertbutyl catechol. researchgate.net This difference was attributed to the increased lability of an apical chloride atom resulting from changes in the basicity of the amine nitrogen. researchgate.net

In the context of water oxidation, attaching a pyrene moiety to the dipicolylamine unit of an iron-based catalyst was shown to decrease the overpotential and increase the catalytic current. researchgate.net Furthermore, studies on zinc complexes of DPA derivatives for phosphodiester cleavage have shown that adding 6-amino substituents to the pyridyl rings significantly enhances catalytic activity compared to the parent or 6-methyl substituted ligands. frontiersin.org These examples demonstrate that rational ligand design is a powerful tool for optimizing the performance of metal complexes in a variety of catalytic applications.

| Ligand Modification | Metal | Application | Effect on Catalysis |

|---|---|---|---|

| Methyl substitution on N-aryl group | Copper(II) | Catechol Oxidation | Less steric bulk (toluene vs. mesitylene) nearly doubled the kcat value. researchgate.net |

| Attachment of pyrene moiety | Iron(III) | Water Oxidation | Decreased overpotential and increased catalytic current. researchgate.net |

| 6-amino substitution on pyridine rings | Zinc(II) | Phosphodiester Cleavage | Significantly enhanced cleavage rate over parent and methyl-substituted ligands. frontiersin.org |

Design Principles for Heterogeneous Catalysts (e.g., Polymer-Supported Complexes)

While homogeneous catalysts offer high activity and selectivity, their separation and recovery from the reaction mixture can be challenging. Immobilizing molecular catalysts like metal-dipicolylamine complexes onto solid supports or polymers creates heterogeneous catalysts that combine the advantages of both systems.

One successful approach involves incorporating the DPA ligand into a polymer backbone. A series of random copolymers containing dipicolylamine were designed to coordinate copper. mdpi.comresearchgate.net These polymer-supported catalysts showed a 6- to 8-fold enhancement in activity for oxygen activation compared to the equivalent small-molecule complex. mdpi.comresearchgate.net This kinetic improvement was attributed to flexible polymer chains promoting cooperative catalysis among multiple copper centers. researchgate.net Similarly, immobilizing DPA-Zn complexes on polymers has been shown to enable recyclable catalysis for C-C bond-forming reactions like the Henry and aldol reactions. rsc.orgresearchgate.net

Another design principle involves creating specific microenvironments within the polymer support. By synthesizing amphiphilic block copolymers where the DPA binding motif is located in a hydrophobic core, the reactivity of the coordinated Cu²⁺ ions towards ester hydrolysis was enhanced by up to 60 times. materialsfutures.org This demonstrates that creating hydrophobic pockets can significantly boost catalytic efficiency. Supramolecular chemistry also offers a pathway to heterogeneous catalysts; multicomponent crystals formed from dipicolylamine-type complexes and other building blocks can self-assemble into 1D chains that act as effective heterogeneous catalysts for reactions like the conversion of CO₂ into cyclic carbonates. nih.gov These strategies highlight how thoughtful design of the support material is crucial for developing robust, recyclable, and highly active heterogeneous catalysts.

Supramolecular Chemistry and Self Assembly Based on Bis Pyridin 2 Yl Methanamine Scaffolds

Intermolecular Interactions in Solid-State Structures

The solid-state packing of compounds incorporating the bis(pyridin-2-yl)methanamine scaffold is governed by a range of weak intermolecular forces. These interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions, play a crucial role in the stabilization and ultimate dimensionality of the resulting supramolecular assemblies.

| Interaction Type | Donor | Acceptor | Resulting Structure |

| N—H···N | Ammonium Cation | Pyridyl Nitrogen | 2D Network |

| N—H···Cl | Ammonium Cation | Chloride Anion | 2D Network |

| C—H···O | Ligand C-H | Perchlorate Oxygen | 3D Packing |

| C—H···Cl | Ligand C-H | Chloride Anion | 2D Network |

The aromatic pyridine (B92270) rings of the this compound scaffold are prone to engage in π-π stacking interactions, which are vital for the stabilization of crystal lattices. In the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, π–π interactions between neighboring pyridine rings are a key feature of the crystal packing. These interactions are characterized by specific centroid-centroid distances, for example, 3.4864(12) Å and 3.5129(13) Å, which are indicative of significant orbital overlap and contribute to the formation of a stable, layered assembly.

Formation of Supramolecular Networks and Three-Dimensional Architectures

The interplay of the aforementioned intermolecular interactions allows for the construction of extended supramolecular networks with varying dimensionalities. Coordination polymers incorporating bis-pyridyl ligands, including those derived from this compound, can form one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks nih.govmdpi.com. For example, hydrogen bonds between amino groups and anions have been shown to assemble mononuclear molecules into 1D chains or 3D networks nih.govmdpi.com. In a copper(II) chloride complex containing a substituted bis[(pyridin-2-yl)methyl]amine ligand, weak C—H···O interactions contribute to the formation of a complex three-dimensional packing structure nih.gov. The flexible nature of the this compound backbone allows it to adopt different conformations, facilitating the formation of diverse and complex architectures upon coordination with metal ions.

Conformational Supramolecular Isomerism in Coordination Polymers

The conformational flexibility of the this compound scaffold can lead to the formation of supramolecular isomers in coordination polymers. Supramolecular isomerism describes the existence of different crystalline structures with the same chemical composition but different supramolecular arrangements. In the context of coordination polymers with flexible bis(bidentate) N,N-donor ligands, different conformations of the ligand (e.g., gauche and anti) can be present in the polymeric chains, leading to conformational supramolecular isomers rsc.org. This phenomenon highlights the subtle energetic balance that can be influenced by factors such as solvent and reaction conditions, leading to the crystallization of distinct supramolecular architectures from the same set of molecular components.

Rational Design of Supramolecular Assemblies for Specific Functions

The principles of supramolecular chemistry enable the rational design of assemblies with specific functions by programming the desired intermolecular interactions into the molecular components. While the direct application of this compound in rationally designed functional assemblies is an area of ongoing research, the broader field provides a conceptual framework. For instance, the rational design of supramolecular structures has been employed to create materials for bioengineering and medicine, as well as sensors for bioimaging nih.govnih.gov. By modifying the this compound scaffold with specific functional groups, it is conceivable to direct the self-assembly process to create materials with tailored properties, such as catalytic activity, specific guest recognition, or interesting photophysical characteristics. The predictability of hydrogen bonding and π-stacking interactions involving the pyridine and amine functionalities of the scaffold makes it a promising candidate for the bottom-up construction of functional supramolecular systems.

Chemosensing Applications and Photophysical Behavior of Bis Pyridin 2 Yl Methanamine Derivatives

Design and Synthesis of Fluorescent Chemosensors

The fundamental design of fluorescent chemosensors often follows a "receptor-spacer-fluorophore" model. In this framework, the bis(pyridin-2-yl)methanamine unit typically functions as the metal ion receptor (or chelating agent) due to the coordinating ability of its nitrogen atoms. This receptor is covalently linked, sometimes via a spacer, to a fluorophore—a molecule that emits light after absorbing energy. The choice of fluorophore is critical as its photophysical properties, such as emission intensity and wavelength, must be sensitive to the binding of an analyte to the receptor.

The synthesis of these chemosensors involves functionalizing the core this compound structure. For instance, a complexone analog chemosensor bearing both bis(2-pyridylmethyl)amine and alizarin groups was synthesized through the Mannich reaction rsc.org. Another approach involves attaching pendant arms to the secondary nitrogen atoms of the bis(2-pyridylmethyl)amine backbone. Examples include functionalization with dansylamidoethyl or 2-quinolinylmethyl groups to create fluorescent sensors.

A notable example is the development of an asymmetric fluorescent sensor for Cu²⁺ based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY). In this design, this compound and 4-carboxyphenyl groups were introduced at the 3- and 5-positions of the BODIPY core, respectively acs.org. The synthesis of such derivatives allows for the fine-tuning of their photophysical properties, which is a key characteristic of BODIPY-based sensors researchgate.net.

Mechanism of Metal Ion Recognition and Selectivity

The interaction between a this compound-based chemosensor and a metal ion triggers a change in the fluorophore's emission, which forms the basis of detection. The selectivity of the sensor for a particular metal ion is governed by the specific coordination chemistry and the stability of the resulting complex. The mechanisms behind the fluorescence response can be broadly categorized into "on-off" and ratiometric sensing.

"On-Off" fluorescence sensing describes a mechanism where the fluorescence of the sensor is either quenched ("turn-off") or significantly enhanced ("turn-on") upon binding to an analyte.

Fluorescence Quenching ("Turn-Off"): This is a common mechanism where the binding of a metal ion, particularly a paramagnetic species like Cu²⁺ or Ni²⁺, leads to a decrease in the sensor's fluorescence intensity. The quenching can occur through several processes, including photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion. For example, a 4-phenyl-substituted bis-pyrazolopyridine probe demonstrated fluorescence quenching upon detecting metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ mdpi.com. In another study, a quinizarin-based dye was shown to selectively sense acetate (B1210297) anions through a fluorescence quenching mechanism facilitated by PET rsc.org.

Fluorescence Enhancement ("Turn-On"): In this scenario, the sensor is initially non-fluorescent or weakly fluorescent. The binding of a metal ion disrupts a quenching pathway, leading to a significant increase in fluorescence. A common cause of the initial low fluorescence is PET from the receptor to the fluorophore. When the receptor's lone pair of electrons binds to a metal ion, their energy level is lowered, which can inhibit the PET process and "turn on" the fluorescence. A bis(2-pyridylmethyl)amine-functionalized alizarin was developed as a fluorescence turn-on sensor for Al³⁺ rsc.org.

Ratiometric fluorescence sensing is an advanced detection method that relies on changes in the shape of the emission spectrum, often involving the appearance of a new emission band upon analyte binding. By measuring the ratio of fluorescence intensities at two different wavelengths, ratiometric sensors can provide more reliable and quantitative measurements, as they are less susceptible to fluctuations in probe concentration, excitation intensity, and environmental conditions.

A BODIPY derivative incorporating a this compound group was designed as a ratiometric sensor for Cu²⁺. Upon binding to copper ions, the sensor's fluorescence peak red-shifted from 580 nm to 620 nm acs.org. The ratio of the fluorescence intensity at 620 nm to that at 580 nm (F₆₂₀/F₅₈₀) increased proportionally with the concentration of Cu²⁺, allowing for its ratiometric determination acs.orgresearchgate.net. This spectral shift provides a distinct advantage over simple intensity-based measurements researchgate.net.

Detection of Specific Metal Ions (e.g., La(III), Cu(II), Al(III), Hg(II))

Derivatives of this compound have been successfully employed to detect a range of metal ions with high sensitivity and selectivity.

La(III): A polydentate pyridyl-based quinoxaline derivative, 2,3,6,7,10,11-hexa(2-pyridyl)-dipyrazino [2,3-f:2′,3′-h]quinoxaline (HPDQ), has shown a high-performance fluorescence response to La³⁺. This sensor exhibited a significant 38-fold enhancement in emission intensity and a 65 nm red-shift in its emission wavelength upon coordination with La³⁺, while its emission was weakened by other lanthanide ions researchgate.net.

Cu(II): Copper(II) is one of the most frequently targeted analytes for this compound-based sensors. A BODIPY-based sensor demonstrated high selectivity for Cu²⁺, which induced a notable red-shift in both absorption and fluorescence spectra acs.orgresearchgate.net. The binding stoichiometry between the BODIPY sensor and Cu²⁺ was determined to be 1:3 acs.orgresearchgate.net. The sensor could also be used for the naked-eye detection of Cu²⁺ acs.org.

Al(III): A sensor created by functionalizing alizarin with bis(2-pyridylmethyl)amine acts as a "turn-on" fluorescent probe for Al³⁺ in organic solutions rsc.org. The coordination of Al³⁺ to the sensor forms a complex that significantly enhances its fluorescence intensity rsc.org.

Hg(II): The versatility of the this compound scaffold extends to the detection of heavy metal ions like mercury. Sensors functionalized with dansylamidoethyl and 2-quinolinylmethyl groups have been investigated for their optical response to Hg²⁺, among other ions, in aqueous solutions.

| Sensor Derivative | Target Ion | Sensing Mechanism | Key Findings |

| BODIPY-bis(pyridin-2-yl)methanamine | Cu(II) | Ratiometric | Fluorescence peak shifts from 580 nm to 620 nm; F₆₂₀/F₅₈₀ ratio increases with Cu(II) concentration acs.orgresearchgate.net. |

| HPDQ | La(III) | Fluorescence Enhancement | ~65 nm red-shift and 38-fold intensity enhancement; 1:3 ligand-to-metal stoichiometry researchgate.net. |

| Alizarin-bis(pyridin-2-yl)methanamine | Al(III) | Turn-On Fluorescence | Significant increase in fluorescence intensity upon Al(III) binding rsc.org. |

| Dansyl/Quinoline-functionalized | Hg(II) | Fluorescence Change | Optical response to Hg(II) in MeCN/H₂O solutions. |

Spectroscopic Probing of Ligand-Analyte Binding Events

Spectroscopic techniques are essential for characterizing the interaction between the chemosensor and the target analyte. UV-Visible absorption and fluorescence spectroscopy are the primary tools used to understand the binding mechanism and quantify the sensor's response.

Changes in the UV-Visible absorption spectrum of a chemosensor upon the addition of a metal ion provide direct evidence of complex formation. The binding event alters the electronic environment of the chromophore, leading to shifts in the absorption bands (either hypsochromic/blue-shift or bathochromic/red-shift) and changes in molar absorptivity.

For the BODIPY-based Cu²⁺ sensor, the addition of various metal cations was monitored using UV-Vis spectroscopy. A significant red-shift in the absorption spectrum was observed specifically upon the addition of Cu²⁺, indicating a strong interaction researchgate.net. Similarly, studies on complexes of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with Cu(II), Co(II), and Ni(II) ions used UV-Vis spectroscopy to investigate their stability and composition, noting distinct absorption maxima for each complex. These spectral changes are crucial for confirming the binding event and can be used to determine the stoichiometry of the complex, often through methods like Job's plot.

| Sensor System | Analyte | Observed UV-Vis Spectral Change |

| BODIPY-bis(pyridin-2-yl)methanamine | Cu(II) | Large red-shift in absorption spectrum researchgate.net. |

| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | Cu(II), Co(II), Ni(II) | Formation of new absorption maxima at 294 nm, 290 nm, and 293 nm, respectively. |

| Taurine/α-ketoglutarate dioxygenase (TauD) | Fe(II) | Perturbations in the UV absorption spectrum, indicating protein-metal interactions. |

Fluorescence Emission Spectroscopy Changes

The chemosensing capabilities of this compound derivatives are frequently investigated through fluorescence emission spectroscopy. The interaction between the sensor molecule and an analyte often leads to significant and measurable changes in the fluorescence signal, such as quenching (decrease in intensity), enhancement (increase in intensity), or a shift in the emission wavelength. These changes form the basis of the detection mechanism.

Several derivatives of this compound have been designed as fluorescent sensors that exhibit distinct responses upon binding with specific analytes. For instance, a derivative synthesized by reacting this compound with trifluoroacetic anhydride displays a green fluorescence emission centered at 540 nm. unito.it However, upon a pH change from 9.0 to 11.0, this emission disappears and is replaced by a new emission peak in the red region of the spectrum at 630 nm. unito.it This significant shift and change in the fluorescence signal highlight its potential as a pH-sensitive probe.

In the realm of metal ion detection, a ligand based on the this compound scaffold, 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, shows a characteristic emission band around 403 nm in acetonitrile (B52724) when excited at 300 nm. unimi.it Upon the addition of lanthanum(III) nitrate, this emission band decreases, while a new band of similar intensity appears at 301 nm, indicating the formation of a complex and a distinct sensing event. unimi.it

Another application is in the detection of nitroaromatic compounds, which are common explosives. Fluorescent sensors N,N′-bis(anthracen-9-ylmethyl)-N,N′-bis(pyridin-2-ylmethyl)butane-1,4-diamine and its naphthalene analogue demonstrate fluorescence quenching in the presence of 2,4,6-Trinitrophenol (TNP). researchgate.net Similarly, a bis(2-pyridylmethyl)amine-functionalized alizarin derivative acts as a "turn-on" fluorescent sensor for the Al³⁺ ion. rsc.org While the free sensor is weakly fluorescent, the formation of a complex with aluminum chloride (AlCl₃) in DMF results in a significant enhancement of its fluorescence intensity. rsc.org

The interaction of a zinc complex of a bis(2-pyridylmethyl)amine derivative, specifically 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine zinc complex (1-Zn), with serum albumins also leads to notable fluorescence changes. nih.gov The 1-Zn complex itself has weak fluorescence at 580 nm in a buffer solution. However, upon addition of bovine serum albumin (BSA) or human serum albumin (HSA), the fluorescence intensity markedly increases, accompanied by a blue shift in the emission peak to 524 nm. nih.gov This fluorescence enhancement upon binding to proteins is a key feature for its application as a protein sensor.

Table 1: Fluorescence Emission Changes in this compound Derivatives

| Derivative/Complex | Analyte | Observed Fluorescence Change | Reference |

|---|---|---|---|

| Product of this compound and trifluoroacetic anhydride | pH increase (9.0 to 11.0) | Green emission (540 nm) disappears, new red emission (630 nm) appears. | unito.it |

| 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine | La³⁺ | Emission band at 403 nm decreases, new band appears at 301 nm. | unimi.it |

| N,N′-bis(anthracen-9-ylmethyl)-N,N′-bis(pyridin-2-ylmethyl)butane-1,4-diamine | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching. | researchgate.net |

| Bis(2-pyridylmethyl)amine-functionalized alizarin | Al³⁺ | Significant fluorescence intensity increase ("turn-on"). | rsc.org |

| 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine zinc complex | Serum Albumins (BSA, HSA) | Fluorescence intensity increases and emission peak blue-shifts from 580 nm to 524 nm. | nih.gov |

Binding Stoichiometry Determination

Determining the binding stoichiometry—the ratio in which the sensor and analyte molecules combine—is a critical step in characterizing a chemosensor. This information provides insight into the structure of the resulting complex and the nature of the binding interaction. For this compound derivatives, stoichiometry is often determined using spectroscopic titration data.

One common method involves analyzing the fluorescence quenching that occurs when a metal ion binds to a fluorescent ligand. For example, the binding interactions of a novel bispyrazole derivative, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, with various metal ions were studied using fluorescence quenching techniques. nih.gov By analyzing the quenching data, researchers can determine not only the binding constants (K) but also the number of binding sites (n), which directly relates to the stoichiometry of the complex formed between the ligand and the metal ion. nih.gov

In the case of the interaction between the 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine zinc complex (1-Zn) and serum albumins, the binding stoichiometry was also elucidated from fluorescence spectroscopy data. The study estimated the number of binding sites to be 1 for both bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov This suggests a 1:1 binding stoichiometry between the zinc complex and the albumin proteins.

A widely used graphical method for determining stoichiometry from spectroscopic data is the Job's plot, or the method of continuous variation. This involves preparing a series of solutions containing varying mole fractions of the sensor and the analyte while keeping the total molar concentration constant. The analytical signal (e.g., fluorescence intensity or absorbance) is then plotted against the mole fraction of one of the components. The stoichiometry of the complex corresponds to the mole fraction at which the measured property is maximal (or minimal, in the case of quenching). This method is effective for complexes that have a single, dominant binding stoichiometry.

For more complex systems, such as those involving multivalent interactions, other techniques may be employed. While not specific to this compound, general methods for determining stoichiometry for protein-ligand interactions include size-exclusion chromatography with in-line light scattering (SEC/LS), which can measure the molecular weight of the resulting complex and compare it to the expected weights for different stoichiometric ratios. nih.gov

Table 2: Binding Stoichiometry of this compound Derivatives

| Derivative/Complex | Analyte | Determined Stoichiometry (Sensor:Analyte) | Method/Key Finding | Reference |

|---|---|---|---|---|

| 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine zinc complex | Bovine Serum Albumin (BSA) | 1:1 | Number of binding sites estimated as 1 from fluorescence spectroscopy. | nih.gov |

| 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine zinc complex | Human Serum Albumin (HSA) | 1:1 | Number of binding sites estimated as 1 from fluorescence spectroscopy. | nih.gov |

| 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine | Metal Ions (Cd²⁺, Co²⁺, Pb²⁺, Cu²⁺) | Not specified, but method determines number of binding sites (n). | Determination of binding sites (n) via fluorescence quenching technique. | nih.gov |

Theoretical and Computational Investigations of Bis Pyridin 2 Yl Methanamine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a principal computational tool for investigating polyatomic molecules, offering a favorable balance between accuracy and computational cost. For Bis(pyridin-2-yl)methanamine and its derivatives, DFT calculations provide fundamental insights into their structural preferences and electronic nature.

The three-dimensional structure of this compound is crucial for its coordination properties and potential applications. Geometry optimization using DFT methods allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

While detailed computational studies focusing exclusively on the conformational analysis of this compound are not extensively documented in the literature, insights can be drawn from crystal structures of closely related compounds and general principles of molecular mechanics. The flexibility of the molecule is primarily dictated by the rotation around the C-N bonds and the C-C bonds of the methylene (B1212753) bridge.

Computational studies on similar pyridine (B92270) derivatives, such as 2,6-distyrylpyridine, have employed DFT with hybrid functionals like B3LYP and basis sets such as cc-pVDZ and 6-31G(d,p) to explore different conformers and identify the most stable geometries researchgate.net. For this compound, it is anticipated that the lowest energy conformation would involve a staggered arrangement around the central carbon atom to minimize steric hindrance between the two pyridyl groups. The orientation of the nitrogen lone pairs of the pyridyl rings is also a critical factor, as it influences the molecule's ability to act as a chelating ligand.

A key structural feature observed in the crystal structure of a related compound, N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine, is a twist conformation of the pyridine rings, with a dihedral angle of 60.85 (5)° between them. This non-planar arrangement is a common feature in dipyridylmethane derivatives and is likely to be a characteristic of the optimized geometry of this compound as well.

Table 1: Representative Theoretical Geometrical Parameters for a Bis(pyridin-2-yl) System

| Parameter | Typical Value Range | Description |

| Py-C-Py Angle | 110-115° | The angle between the two pyridine rings connected to the central methylene carbon. |

| C-N-C Angle | 115-120° | The angle within the amine bridge. |

| Py-Py Dihedral Angle | 60-70° | The twist angle between the planes of the two pyridine rings. |

| C-N Bond Length | 1.45-1.48 Å | The length of the bond between the methylene carbon and the amine nitrogen. |

| C-C (pyridyl) Bond Length | 1.38-1.40 Å | The average length of the carbon-carbon bonds within the pyridine rings. |

| C-N (pyridyl) Bond Length | 1.33-1.35 Å | The average length of the carbon-nitrogen bonds within the pyridine rings. |

Note: The values in this table are illustrative and based on data from related structures. Specific values for this compound would require a dedicated DFT study.

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity and spectroscopic properties. DFT calculations are well-suited to determine the energies and spatial distributions of these orbitals.

For pyridine-containing ligands, the HOMO is often localized on the pyridine rings and the nitrogen lone pairs, reflecting their electron-donating capability. The LUMO, conversely, is typically a π* orbital distributed over the pyridyl systems, indicating their capacity to accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Spin density analysis becomes particularly relevant when dealing with paramagnetic species, such as complexes with transition metals in certain oxidation states (e.g., Co(II)). In such cases, DFT calculations can map the distribution of unpaired electron spin throughout the molecule. For instance, in a study of a bis-tridentate cobalt(II) complex with a bis(2-pyridylmethyl)amine ligand, the spin density would primarily reside on the Co(II) center, but with some delocalization onto the ligand, which can influence the reactivity of the complex.

Table 2: Calculated Electronic Properties of a Representative Pyridine Derivative

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.5 to 5.0 | Energy difference between HOMO and LUMO, indicating chemical stability. |

Note: These values are typical for pyridine-based ligands and are intended for illustrative purposes. Actual values for this compound would need to be determined by specific DFT calculations.

DFT calculations can be used to predict various spectroscopic properties, providing a valuable tool for the interpretation of experimental data.

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and normal modes of the molecule. These can then be used to simulate the IR and Raman spectra. Comparing the calculated spectra with experimental ones can aid in the assignment of vibrational bands to specific molecular motions. Computational studies on related pyridine derivatives have successfully used DFT to predict and analyze their vibrational spectra researchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculated spectrum can help in understanding the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions, and how they are affected by the molecular structure and environment.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in unraveling the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of activation barriers.

This compound and its derivatives are effective ligands in a variety of catalytic processes. DFT calculations can be employed to model the entire catalytic cycle, including the structures of reactants, intermediates, transition states, and products.

The oxidation of metal complexes of this compound can proceed through different pathways, involving either the metal center or the ligand itself. Computational studies can help to distinguish between these possibilities and to characterize the intermediate species involved.

For example, a study on a cobalt(II) complex with the closely related bis(2-pyridylmethyl)amine (bpma) ligand showed that upon reaction with molecular oxygen, the metal center is oxidized to Co(III), while the ligand remains intact rsc.org. In contrast, the oxidation of a facial-type trichloridoruthenium(III) complex bearing ethylbis(2-pyridyl-methyl)amine with a cerium(IV) reagent resulted in a ligand-based oxidation product, the bis(2-pyridylcarbonyl)aminato complex nih.govrsc.org.

DFT calculations could be used to explore the thermodynamics and kinetics of these different oxidative pathways. By calculating the energies of potential intermediates and transition states, one could predict whether metal-centered or ligand-centered oxidation is more favorable for a given this compound complex. Furthermore, the electronic structure of the oxidized species, such as the spin density distribution in a radical intermediate, could be analyzed to understand their reactivity.

Characterization of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Theoretical and computational methods, particularly Hirshfeld surface analysis, have been instrumental in elucidating the nature and extent of intermolecular interactions in the solid-state structures of this compound derivatives and their complexes. This analysis provides a quantitative and visual understanding of how molecules interact with their neighbors in a crystal lattice, which is crucial for crystal engineering and understanding structure-property relationships.

A notable example is the Hirshfeld surface analysis performed on {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), a complex derived from a substituted this compound ligand. nih.govresearchgate.net This analysis revealed the dominant intermolecular contacts contributing to the stability of the crystal structure.

The investigation of this cadmium(II) complex indicated that the most significant contributions to the crystal packing are from hydrogen-hydrogen (H···H) contacts, accounting for a substantial portion of the Hirshfeld surface. nih.govresearchgate.net This is typical for organic-rich molecules. Following the H···H interactions, other significant contacts in descending order of contribution were found to be between chlorine and hydrogen (Cl···H/H···Cl), carbon and hydrogen (C···H/H···C), and sulfur and hydrogen (S···H/H···S). nih.govresearchgate.net

Spin States and Magnetic Behavior in Metal Complexes

The coordination of this compound and its derivatives to transition metal ions can give rise to a rich variety of magnetic behaviors, largely dictated by the electronic configuration and coordination geometry of the metal center. The spin state of the metal ion, which can be high-spin, low-spin, or exhibit a transition between these states (spin-crossover), is a key determinant of the magnetic properties of the resulting complex.

Iron(II) Complexes and Spin-Crossover (SCO): Iron(II) complexes with nitrogen-donor ligands similar to this compound are well-known for exhibiting spin-crossover (SCO) behavior. rsc.org This phenomenon involves a transition between a high-spin (HS, S=2) and a low-spin (LS, S=0) state, which can be triggered by external stimuli such as temperature, pressure, or light. The ligand field strength is a critical factor in determining whether SCO is observed. For iron(II) complexes of ligands like 2,6-bis(pyrazol-1-yl)pyridine, which is structurally related to this compound, gradual thermal spin-crossover has been reported. rsc.org The transition temperature (T½) can be influenced by subtle changes to the ligand structure or the crystalline environment. rsc.org

Copper(II) Complexes: Copper(II) complexes, with a d⁹ electronic configuration, typically possess one unpaired electron, leading to paramagnetic behavior. The magnetic interactions between copper centers in polynuclear or polymeric structures are of particular interest. For instance, a zigzag polymeric complex of a derivative of this compound, [Cu(L2)Cl]ClO4 (where L2 = (R)-2-(bis(pyridin-2-ylmethyl)amino)butan-1-ol), has been shown to exhibit ferromagnetic exchange coupling between the chloro-bridged copper(II) ions. researchgate.net In contrast, a discrete mononuclear complex with a related ligand was found to be magnetically dilute, as expected. researchgate.net The nature of the bridging ligands and the geometry of the coordination sphere are crucial in determining the sign and magnitude of the magnetic coupling.

Cobalt(II) Complexes: High-spin cobalt(II) (d⁷) complexes often exhibit significant magnetic anisotropy, which is a prerequisite for single-molecule magnet (SMM) behavior. In complexes with pyridine-based macrocyclic ligands containing pyridin-2-ylmethyl pendant arms, which share structural motifs with this compound, substantial magnetic anisotropy has been observed. rsc.org Theoretical calculations can support experimental findings by predicting the nature of this anisotropy. rsc.org Some of these cobalt(II) complexes have been found to behave as field-induced SMMs. rsc.org

Manganese(II) Complexes: Manganese(II) (d⁵) complexes are typically high-spin. However, rare examples of spin-crossover have been observed in Mn(II) compounds. mdpi.com While no SCO has been reported for complexes of this compound itself, the possibility exists depending on the ligand field environment. More commonly, Mn(II) complexes will exhibit paramagnetic behavior, with weak magnetic exchange interactions in polynuclear species.

The following table summarizes the expected spin states and magnetic behaviors for first-row transition metal complexes with ligands analogous to this compound.

| Metal Ion | d-electron Configuration | Common Spin State(s) | Potential Magnetic Behavior |

| Mn(II) | d⁵ | High-Spin (S=5/2) | Paramagnetism, weak exchange coupling, rare SCO |

| Fe(II) | d⁶ | High-Spin (S=2), Low-Spin (S=0) | Spin-Crossover (SCO), Paramagnetism |

| Co(II) | d⁷ | High-Spin (S=3/2) | Paramagnetism, Magnetic Anisotropy, SMM behavior |

| Cu(II) | d⁹ | S=1/2 | Paramagnetism, Ferromagnetic or Antiferromagnetic coupling |

Q & A

Basic: What are the standard synthetic routes for Bis(pyridin-2-yl)methanamine, and how are reaction conditions optimized?

BPM is typically synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 2-chloromethylpyridine with ammonia or amine precursors under controlled pH (8–10) and temperature (60–80°C) to favor amine coupling . Solvent choice (e.g., acetonitrile or ethanol) and stoichiometric ratios are critical to minimize byproducts like bis-alkylated impurities. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Advanced optimization may employ continuous flow reactors for scalability .

Basic: Which spectroscopic and analytical techniques are essential for characterizing BPM and its metal complexes?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the amine and pyridyl proton environments (e.g., δ 3.8–4.2 ppm for –CHNH) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 186.13 for CHN) .

- X-ray Crystallography: Resolves coordination geometry in metal complexes, as seen in Fe(BPM) structures with octahedral Fe(II) centers .

Advanced: How does BPM’s ligand geometry influence its catalytic performance in oxidation reactions?

BPM’s bidentate N,N’-donor system stabilizes transition metals (e.g., Fe, Cu) in high oxidation states, enabling catalytic cycles. For example, iron-BPM complexes activate HO for hydrocarbon oxidation via a radical mechanism. The ligand’s rigidity and electron-donating pyridyl groups enhance metal-ligand charge transfer, increasing turnover frequency (TOF) by ~20% compared to monodentate analogs . Modifying BPM with electron-withdrawing groups (e.g., –CF) can further tune redox potentials .

Advanced: How should researchers address contradictions in reported catalytic efficiencies of BPM-metal complexes?

Discrepancies often arise from variations in:

- Metal-ligand stoichiometry: Excess ligand can inhibit active site accessibility.

- Solvent polarity: Polar solvents stabilize ionic intermediates but may deactivate radicals.

- Substrate scope: Electron-deficient substrates may require higher catalyst loading.

Systematic benchmarking under standardized conditions (e.g., 25°C, 1 atm O) and DFT modeling of transition states can resolve inconsistencies .

Advanced: What strategies are effective for modifying BPM to enhance its chelating properties in supramolecular chemistry?

- Backbone functionalization: Introducing methyl groups at the pyridyl 6-position increases steric bulk, improving selectivity for larger metal ions (e.g., Ru over Fe) .

- Hybrid ligands: Combining BPM with triazole or phosphonate moieties (e.g., N,N’-bis(pyridin-2-ylmethyl)methanamine-triazole hybrids) enhances multidentate coordination, as seen in Cu-catalyzed ATRA reactions .

- Chiral derivatives: Asymmetric synthesis of BPM analogs (e.g., using (–)-sparteine) enables enantioselective catalysis .

Basic: What are the primary applications of BPM in coordination chemistry and material science?

- Catalysis: BPM-Fe complexes mediate alkene epoxidation and C–H activation .

- Sensor design: Luminescent Zn-BPM complexes detect anions via fluorescence quenching .

- MOFs: BPM-linked metal-organic frameworks (MOFs) exhibit gas storage (e.g., CO uptake: 12 mmol/g at 1 bar) .

Advanced: How can crystallographic data resolve ambiguities in BPM-metal complex structures?

Single-crystal X-ray diffraction provides definitive metrics:

- Bond lengths: Fe–N distances in Fe(BPM) average 2.09 Å, confirming low-spin Fe(II) .